

Technical Guide: Potential Biological Activities of 4-Methoxybenzaldehyde Oxime Derivatives

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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde oxime

CAS No.: 3717-22-4

Cat. No.: B3022790

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Executive Summary

4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime) represents a versatile pharmacophore in medicinal chemistry. While the parent aldehyde is a known antifungal and tyrosinase inhibitor, the oxime functionality (=N-OH) unlocks a broader spectrum of biological activities through two primary mechanisms: chelation capability (forming stable transition metal complexes) and derivatization potential (specifically O-alkylation and O-acylation).

This technical guide analyzes the therapeutic potential of this scaffold, focusing on three validated domains:

- **Antimicrobial & Antifungal Activity:** Enhanced by metal complexation and lipophilic esterification.
- **Anticancer Properties:** Specifically targeting HL-60 leukemia cells via mitochondrial apoptosis pathways.
- **Metabolic Enzyme Inhibition:** Dual-acting inhibition of Aldose Reductase (ALR2) for diabetic complication management.^[1]

Chemical Basis & Synthesis Strategy[2][3][4][5][6] [7][8]

Structural Characteristics

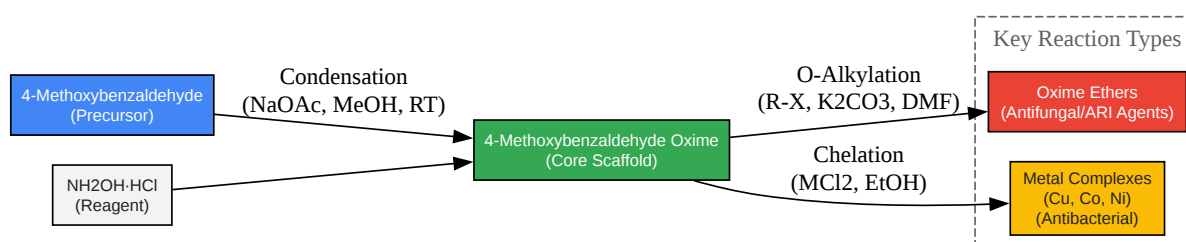
The compound exists as two geometric isomers, E (anti) and Z (syn), due to the restricted rotation around the C=N bond.

- Z-isomer: Typically the thermodynamically favored product (approx. 82% yield in standard methanol synthesis).
- Reactivity: The hydroxyl group (-OH) is amphoteric but primarily acts as a nucleophile in etherification reactions or as a mono-anionic bidentate ligand (via N and O) in coordination chemistry.

Synthesis Pathways

The synthesis of the core oxime is a condensation reaction between 4-methoxybenzaldehyde and hydroxylamine hydrochloride. Subsequent derivatization yields the bioactive oxime ethers or metal complexes.

Graphviz Diagram: Synthesis & Derivatization Workflow



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Caption: Synthetic pathways transforming the aldehyde precursor into bioactive oxime ethers and metal chelates.

Pharmacological Profile[1][4][10][11]

Antimicrobial and Antifungal Activity

The parent compound, p-anisaldehyde, exhibits antifungal activity by disrupting cell wall integrity in *Penicillium* species.[2] However, derivatization significantly enhances potency and stability.

- **Oxime Esters:** (E)-anisaldehyde-based oxime esters have demonstrated superior inhibition rates against *Rhizoctonia solani* and *Fusarium oxysporum* compared to standard fungicides like chlorothalonil.[3] The lipophilic nature of the ester tail facilitates penetration through the fungal cell membrane.
- **Metal Complexes:** Transition metal complexes (specifically Cu(II), Co(II), and Ni(II)) of anisaldehyde-derived ligands show broad-spectrum antibacterial activity.
 - **Mechanism:** Chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing lipophilicity (Tweedy's Chelation Theory). This allows the complex to penetrate the lipid bilayer of bacteria more effectively than free metal ions, blocking metal binding sites on enzymes.

Anticancer Activity (Cytotoxicity)

Research indicates specific activity against HL-60 (human promyelocytic leukemia) cell lines.

- **Active Pharmacophore:** Benzyloxybenzaldehyde derivatives (structurally related to oxime ethers).
- **Mechanism of Action:**
 - **Cell Cycle Arrest:** Accumulation of cells in the G2/M phase.
 - **Mitochondrial Dysfunction:** Loss of mitochondrial membrane potential ().
 - **Apoptosis:** Caspase-dependent pathway activation (Caspase-3, -8, -9).[4]

Metabolic Enzyme Inhibition (Diabetes)

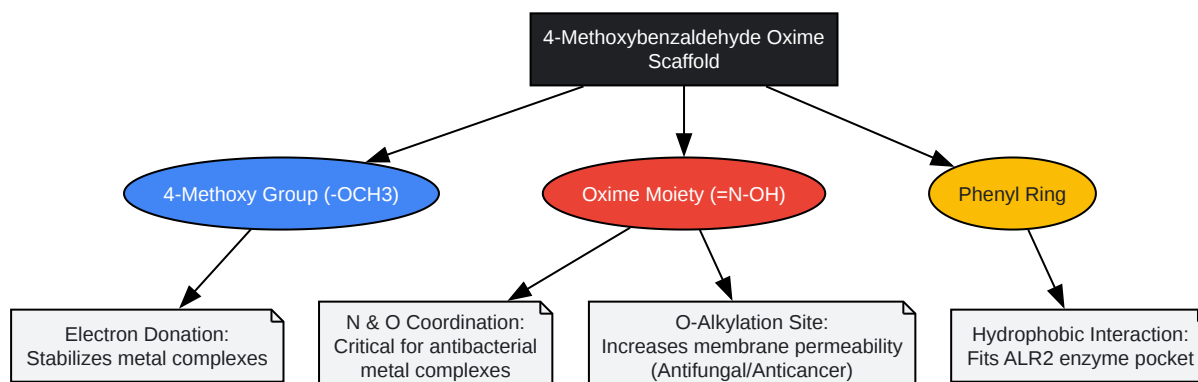
Oxime ether derivatives have emerged as potent inhibitors of Aldose Reductase (ALR2).[1]

- Context: ALR2 converts glucose to sorbitol. In diabetes, excess sorbitol accumulation leads to osmotic stress, causing cataracts and neuropathy.
- Key Finding: O-benzyl oxime derivatives of polyhydroxybenzaldehydes function as dual-acting agents:
 - Inhibit ALR2 (preventing sorbitol accumulation).
 - Scavenge Reactive Oxygen Species (ROS) generated by hyperglycemia.

Structure-Activity Relationship (SAR)

The biological efficacy of **4-methoxybenzaldehyde oxime** relies on specific structural features.

Graphviz Diagram: SAR Analysis



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Caption: Functional dissection of the scaffold showing how specific groups contribute to biological activity.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxybenzaldehyde Oxime

Standard Batch Method (Yield ~90%)

- Reagents: 4-Methoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (12 mmol), Methanol (20 mL).
- Procedure:
 - Dissolve hydroxylamine HCl and sodium acetate in minimum water.
 - Add this solution to a stirred solution of 4-methoxybenzaldehyde in methanol.
 - Stir at room temperature for 2–4 hours (Monitor via TLC, solvent system Hexane:EtOAc 7:3).
 - Evaporate methanol under reduced pressure.
 - Pour residue into ice-cold water. The oxime will precipitate as a white solid.
 - Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Synthesis of Metal Complexes (General)

Targeting Cu(II), Ni(II), Co(II) complexes

- Reagents: Synthesized Oxime (2 mmol), Metal Chloride () (1 mmol), Ethanol (25 mL).
- Procedure:
 - Dissolve the oxime in hot ethanol.
 - Add the metal salt solution (in ethanol) dropwise under continuous stirring.
 - Reflux the mixture for 3–5 hours.

- Cool to room temperature.[5][6] The colored complex precipitate is filtered, washed with cold ethanol and ether, and dried in a desiccator.

Protocol C: MTT Cytotoxicity Assay (HL-60 Cells)

Validating Anticancer Potential

- Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
- Seeding: Seed cells at

cells/mL in 96-well plates.
- Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (1–100

M). Incubate for 48 hours.
- MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
- Solubilization: Remove supernatant and add 100

L DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

.

Data Summary: Comparative Biological Activity

Compound Class	Target Organism/Enzyme	Key Metric	Reference
(E)-Oxime Ester	Rhizoctonia solani (Fungus)	92.3% Inhibition (at 50 g/mL)	[1]
(E)-Oxime Ester	Fusarium oxysporum (Fungus)	79.2% Inhibition (at 50 g/mL)	[1]
Cu(II) Complex	Staphylococcus aureus	Zone of Inhibition: 18 mm	[2]
Benzyloxy-derivative	HL-60 (Leukemia Cells)	: 1–10 M	[3]
O-Benzyl Oxime	Aldose Reductase (ALR2)	: 0.23 M (High Selectivity)	[4]

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